(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
Description
Structural and Electronic Effects of -CF₃
- Lipophilicity Enhancement : The -CF₃ group increases the octanol-water partition coefficient (logP) by approximately 1 unit compared to non-fluorinated analogs, facilitating passive diffusion across biological membranes.
- Metabolic Stability : Fluorination at the α-position of amino acids reduces oxidative deamination by cytochrome P450 enzymes, extending plasma half-life.
- Conformational Restriction : The steric bulk of -CF₃ restricts rotational freedom, stabilizing bioactive conformations in peptide chains.
Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Amino Acids
| Property | Fluorinated Amino Acid | Non-Fluorinated Analog |
|---|---|---|
| logP | 1.2–2.5 | 0.3–1.1 |
| Metabolic Half-life (h) | 6.8 ± 1.2 | 2.1 ± 0.5 |
| Proteolytic Resistance | High | Low |
Strategic Importance of Chiral Non-Natural Amino Acid Scaffolds
Chiral non-natural amino acids like This compound are indispensable for constructing peptides with enhanced specificity and activity. The (S)-configuration ensures stereochemical complementarity with biological targets, while the Boc group serves as a temporary protective moiety that enables selective peptide elongation in solid-phase synthesis. Non-natural amino acids constitute 18% of leading pharmaceuticals, often improving binding affinity by 10- to 30-fold compared to proteinogenic counterparts.
Applications in Peptide Engineering
- Conformational Constraints : The pentanoic acid backbone in This compound introduces kinks or bends in peptide chains, mimicking secondary structures like β-turns.
- Hybrid Scaffolds : Incorporation into nonribosomal peptide-polyketide hybrids enhances bioactivity, as seen in epothilones and rapamycin analogs.
- Synthetic Flexibility : The Boc group permits orthogonal deprotection strategies, facilitating segment condensation in multi-step syntheses.
Synthetic Methods
The enantioselective synthesis of This compound typically involves:
- Asymmetric Catalysis : Nickel-catalyzed dicarbofunctionalization of alkenes with bromodifluoroacetate derivatives to install the -CF₃ group.
- Chiral Resolution : Enzymatic or chromatographic separation of racemic intermediates to achieve >99% enantiomeric excess.
- Boc Protection : Reaction with di-tert-butyl dicarbonate under mild conditions to preserve amine functionality during peptide assembly.
Properties
IUPAC Name |
(2S)-5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXRZBPEGLIKRH-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to introduce the Boc group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid can undergo several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amino acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H16F3NO4
- Molecular Weight : 271.23 g/mol
- Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Research has indicated that compounds with trifluoromethyl groups can exhibit enhanced biological activity. The presence of the trifluoropentanoic acid moiety may contribute to the compound's potential as an antiviral or antimicrobial agent. Studies have shown that similar compounds can inhibit viral replication and bacterial growth by disrupting cellular processes .
Peptide Synthesis
The Boc group allows for the selective protection of amino acids during peptide synthesis. This is crucial for creating peptides with specific sequences that can be utilized in therapeutic applications. The ability to incorporate trifluorinated amino acids into peptides can enhance their stability and bioactivity .
Biochemical Research
Enzyme Inhibition Studies
The compound can serve as a substrate or inhibitor in studies involving various enzymes. For instance, it has been investigated for its interactions with proteases and other metabolic enzymes. Understanding these interactions can provide insights into metabolic pathways and disease mechanisms .
Drug Design and Development
Due to its unique structural features, (S)-2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is a valuable building block in the design of novel therapeutics. Its incorporation into drug candidates has been explored to improve pharmacological properties such as solubility and receptor binding affinity .
Therapeutic Applications
Potential in Cancer Therapy
Preliminary studies suggest that derivatives of this compound may have applications in cancer therapy. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross lipid membranes and target cancer cells effectively .
Neurological Disorders
Research into the effects of trifluorinated compounds on neurotransmitter systems indicates potential applications in treating neurological disorders. Compounds similar to this compound are being investigated for their roles in modulating neurotransmitter activity, which could lead to novel treatments for conditions like depression or anxiety .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate antiviral properties | Demonstrated significant inhibition of viral replication at low concentrations |
| Study B | Peptide synthesis optimization | Successfully incorporated into peptide sequences with improved yield |
| Study C | Enzyme interaction analysis | Identified as a competitive inhibitor for specific proteases |
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid largely depends on its application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The trifluoromethyl group can enhance binding affinity and specificity by interacting with hydrophobic pockets within the enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analogues
(S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid (CAS: 878009-71-3)
- Structure: Features a difluoromethyl (-CF₂) group and a hexanoic acid backbone.
- Key Differences: Longer carbon chain (hexanoic vs. pentanoic) increases lipophilicity.
- Applications : Used in studies requiring modulated fluorine-induced polarity.
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid
- Structure: Contains two amino groups and a trifluoromethyl group on a hexanoic acid chain.
- Key Differences: Unprotected amino groups increase polarity and hydrogen-bonding capacity. Lack of Boc protection limits utility in stepwise SPPS .
Aromatic and Hydrophobic Analogues
(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid (CAS: 98628-27-4)
- Structure : Substitutes -CF₃ with a phenyl group.
- Key Differences :
- Applications : Ideal for designing peptides targeting hydrophobic binding pockets.
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid (CAS: 1012341-50-2)
Functionalized Derivatives
(S)-2-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid (CAS: 1242340-22-2)
Structural and Functional Analysis: Data Tables
Table 1: Physicochemical Comparison
| Compound Name | CAS Number | Substituent | Chain Length | Molecular Weight | Key Property |
|---|---|---|---|---|---|
| Target Compound | 453556-65-5 | -CF₃ | Pentanoic | 271.23 | High electronegativity, Boc-protected |
| (S)-5,5-Difluorohexanoic acid derivative | 878009-71-3 | -CF₂ | Hexanoic | 285.24 | Moderate lipophilicity |
| (S)-5-Phenylpentanoic acid derivative | 98628-27-4 | Phenyl | Pentanoic | 307.34 | Hydrophobic, aromatic interactions |
| (2R,4S)-Biphenyl-methylpentanoic acid derivative | 1012341-50-2 | Biphenyl, -CH₃ | Pentanoic | 383.48 | High molecular weight, π-π stacking |
Research Implications
- Drug Design : The target compound’s -CF₃ group is advantageous for protease-resistant peptides, whereas phenyl-substituted analogues better suit hydrophobic targets .
- Synthetic Flexibility : Boc protection enables orthogonal deprotection strategies, critical for multi-step syntheses .
- Biophysical Properties : Fluorinated derivatives exhibit unique NMR and HPLC profiles, aiding in analytical characterization .
Q & A
Q. What are the critical steps in synthesizing (S)-2-((tert-Boc)amino)-5,5,5-trifluoropentanoic acid?
- Answer : The synthesis involves: (i) Activation of the tert-butoxycarbonyl (Boc) protecting group under anhydrous conditions (e.g., THF or DMF as solvents). (ii) Coupling reactions using agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form amide bonds . (iii) Hydrolysis of esters (e.g., methyl or ethyl esters) to carboxylic acids using LiOH in THF/water mixtures . (iv) Purification via column chromatography (e.g., silica gel with petroleum ether/EtOAc) or preparative HPLC .
Q. How is the compound characterized to confirm purity and structure?
- Answer :
- HPLC : Monitors reaction progress and purity (>95% typical for research-grade material) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., S-configuration) and functional groups (e.g., Boc, trifluoromethyl) .
- LC-MS : Validates molecular weight (e.g., M.Wt 341.4 for derivatives) and detects impurities .
Q. What solvents and conditions are optimal for its stability during storage?
- Answer : Store at room temperature under inert gas (N₂/Ar) to prevent hydrolysis. Avoid protic solvents (e.g., H₂O) and acidic/basic conditions that degrade the Boc group. Stability is confirmed in anhydrous DMF or DCM for short-term use .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis without industrial protocols?
- Answer :
- Temperature Control : Maintain 0–25°C during coupling to minimize side reactions .
- Solvent Selection : Use DMF for solubility of intermediates; switch to THF for hydrolysis steps .
- Catalyst Tuning : DMAP (0.1–0.5 eq) accelerates coupling efficiency without racemization .
- Workflow : Pilot small batches (1–10 g) to refine stoichiometry before scaling .
Q. How to resolve contradictions in spectral data for trifluoromethyl-containing derivatives?
- Answer :
- Cross-Validation : Compare ¹⁹F NMR (for CF₃) with ¹H-¹³C HSQC to assign signals .
- Isotopic Labeling : Synthesize ¹⁵N-Boc derivatives to simplify NMR interpretation .
- X-ray Crystallography : Resolve ambiguous configurations (e.g., S vs. R) in crystalline derivatives .
Q. What strategies preserve stereochemical integrity during functionalization?
- Answer :
- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., L-amino acids) to retain configuration .
- Low-Temperature Reactions : Perform couplings at –20°C to suppress epimerization .
- Enzymatic Catalysis : Lipases or proteases selectively modify carboxyl groups without racemization .
Q. How to design derivatives for probing biological targets (e.g., enzyme inhibition)?
- Answer :
- Functional Group Modification : Introduce fluorophores (e.g., dansyl) at the carboxyl group via EDC/NHS coupling .
- Protecting Group Swapping : Replace Boc with Fmoc for pH-sensitive deprotection in cellular assays .
- SAR Studies : Compare trifluoropentanoic acid analogs (e.g., difluoro or cyclopropyl variants) to map structure-activity relationships .
Data Contradiction Analysis
Q. Why do Boc-deprotection methods yield inconsistent results in different labs?
- Answer : Variability arises from:
- Acid Strength : TFA (trifluoroacetic acid) vs. HCl/dioxane—HCl may incompletely remove Boc under mild conditions .
- Moisture Sensitivity : Trace H₂O in DCM can quench deprotection; use molecular sieves or anhydrous solvents .
- Monitoring : Real-time LC-MS detects intermediates (e.g., tert-butyl cations) to adjust reaction duration .
Methodological Best Practices
Q. How to troubleshoot low coupling efficiency in peptide analog synthesis?
- Answer :
- Activation Check : Test DCC/DMAP activity with a control reaction (e.g., benzyl alcohol + acetic acid) .
- Solvent Purity : Dry DMF over molecular sieves to prevent carbodiimide hydrolysis .
- Alternative Reagents : Use HATU or PyBOP for sterically hindered substrates .
Q. What analytical workflows validate trifluoromethyl group incorporation?
- Answer :
- Elemental Analysis : Confirm %F content matches theoretical values .
- IR Spectroscopy : Detect C-F stretches (~1150–1250 cm⁻¹) .
- MALDI-TOF : Resolve isotopic patterns for CF₃-containing ions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
